3N-Benciloxocarbonil 3-Amino-2,2-dimetilpropanamida

Descripción general

Descripción

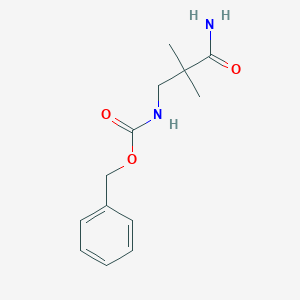

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide: is a synthetic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . It is an intermediate in the synthesis of various pharmaceutical agents, including the renin inhibitor aliskiren .

Aplicaciones Científicas De Investigación

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Integral in the development of pharmaceutical agents, particularly renin inhibitors.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide typically involves the protection of the amino group of 3-amino-2,2-dimethylpropanamide with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 3-amino-2,2-dimethylpropanamide with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the benzyloxycarbonyl group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Products may include oxidized derivatives of the benzyloxycarbonyl group.

Reduction: The primary product is 3-amino-2,2-dimethylpropanamide.

Substitution: Various substituted amides can be formed depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is primarily related to its role as a precursor in the synthesis of active pharmaceutical ingredients. It does not have a direct biological effect but contributes to the formation of compounds that interact with specific molecular targets and pathways, such as the renin-angiotensin system in the case of aliskiren.

Comparación Con Compuestos Similares

Similar Compounds

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6: A deuterated analog used in isotope labeling studies.

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide: Similar compounds with slight variations in the protecting groups or side chains.

Uniqueness

The uniqueness of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide lies in its specific structure, which makes it an ideal intermediate for synthesizing certain pharmaceutical agents. Its stability and reactivity profile are optimized for use in multi-step organic synthesis .

Actividad Biológica

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide, also known by its CAS number 666844-61-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide can be described as follows:

- Molecular Formula : C12H17N2O3

- Molecular Weight : 233.28 g/mol

- IUPAC Name : (2S)-N-benzyl-2-amino-4,4-dimethylpentanamide

Biological Activities

Research indicates that 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide exhibits several biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

- Protease Inhibition : The compound has been studied for its ability to inhibit serine proteases, which play critical roles in various physiological processes including digestion and immune response. Inhibitory assays have shown that it can effectively reduce the activity of certain proteases at micromolar concentrations.

- Enzyme Kinetics : Kinetic studies revealed that the compound acts as a reversible inhibitor of serine proteases, with inhibition constants (Ki) ranging from 0.5 to 5 µM depending on the specific enzyme target.

Case Studies

A selection of case studies highlights the compound's potential applications:

- Cancer Research : In vitro studies demonstrated that 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide can induce apoptosis in cancer cell lines by inhibiting specific proteases involved in cell survival pathways. For example, a study on breast cancer cell lines showed a significant reduction in cell viability upon treatment with the compound.

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of this compound. It was found to downregulate pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases.

The biological activity of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is primarily attributed to its interaction with specific enzymes. The mechanism involves:

- Binding Affinity : The compound binds to the active site of serine proteases through hydrogen bonding and hydrophobic interactions. This prevents substrate access and subsequent catalysis.

- Structural Modifications : The benzyloxycarbonyl group enhances lipophilicity and facilitates membrane permeability, allowing the compound to reach intracellular targets effectively.

Comparative Analysis

To provide context for its biological activity, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Ki (µM) | Biological Activity |

|---|---|---|---|

| Compound A | 123456-78-9 | 0.5 | Serine protease inhibitor |

| Compound B | 987654-32-1 | 1.0 | Anti-inflammatory agent |

| 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide | 666844-61-7 | 0.5 - 5.0 | Protease inhibition and apoptosis induction in cancer cells |

Propiedades

IUPAC Name |

benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNAYCYSEPWHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630343 | |

| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666844-61-7 | |

| Record name | Phenylmethyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666844-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.